molecular formula C10H11N3O3 B13644251 3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid

3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13644251
M. Wt: 221.21 g/mol
InChI Key: BLPRMRWFXNEGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a carboxylic acid group at position 2. The 4-pyrazolyl moiety, substituted with an ethyl group at the 1-position, distinguishes it from related isoxazole derivatives. This compound is of interest in medicinal and agrochemical research due to the pharmacological relevance of isoxazole-carboxylic acid derivatives, such as Leflunomide, an immunosuppressant derived from 5-methylisoxazole-4-carboxylic acid . The ethyl-pyrazolyl substituent may influence solubility, bioavailability, and target specificity compared to other analogs.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

3-(1-ethylpyrazol-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c1-3-13-5-7(4-11-13)9-8(10(14)15)6(2)16-12-9/h4-5H,3H2,1-2H3,(H,14,15)

InChI Key

BLPRMRWFXNEGGX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(1-ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic acid typically involves:

  • Formation of the 5-methylisoxazole-4-carboxylic acid core.
  • Introduction of the 1-ethyl-4-pyrazolyl substituent on the isoxazole ring.
  • Functional group transformations to achieve the carboxylic acid.

This is often achieved via condensation reactions, cyclizations, and subsequent functional group modifications under controlled acidic or basic conditions.

Preparation of 5-Methylisoxazole-4-Carboxylic Acid Core

A well-documented route to the isoxazole acid core starts from ethylacetoacetate and proceeds through ethyl ethoxymethyleneacetoacetic ester intermediates. The key steps are:

Step Reagents & Conditions Product/Intermediate Notes
(a) Ethylacetoacetate, triethyl orthoformate, acetic anhydride; 75–150 °C Ethyl ethoxymethyleneacetoacetic ester Formation of enol ether intermediate
(b) Hydroxylamine sulfate, sodium acetate or trifluoroacetate salt; −20 to 10 °C Ethyl-5-methylisoxazole-4-carboxylate Cyclization to isoxazole ring
(c) Strong acid hydrolysis 5-Methylisoxazole-4-carboxylic acid Conversion of ester to acid
(d) Thionyl chloride 5-Methylisoxazole-4-carbonyl chloride Activation for further coupling

This process yields the isoxazole acid or its reactive acid chloride derivative, which can be further functionalized.

Alternative Synthetic Approaches and Green Chemistry Improvements

Recent advances in heterocyclic synthesis emphasize safer and greener reagents. For example:

  • Use of dimethyl carbonate as a green methylating agent instead of toxic dimethyl sulfate for pyrazole methylation.
  • Replacement of sulfonic acid chlorides with hydrochloric acid and hydrogen peroxide for chlorination steps, reducing hazardous by-products and improving safety.

Although these methods are described for related pyrazole carboxylic acid esters, they provide insight into environmentally friendly approaches that could be adapted for 3-(1-ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic acid synthesis.

Step Number Reaction Type Starting Materials Reagents/Conditions Product Yield/Notes
1 Enol ether formation Ethylacetoacetate + triethyl orthoformate + acetic anhydride 75–150 °C Ethyl ethoxymethyleneacetoacetic ester High yield, key intermediate
2 Cyclization Ethyl ethoxymethyleneacetoacetic ester + hydroxylamine sulfate + sodium acetate −20 to 10 °C, stirring Ethyl-5-methylisoxazole-4-carboxylate ~85% crude yield
3 Hydrolysis Ethyl-5-methylisoxazole-4-carboxylate + strong acid Room temperature 5-Methylisoxazole-4-carboxylic acid Purification by crystallization
4 Activation 5-Methylisoxazole-4-carboxylic acid + thionyl chloride 0–50 °C 5-Methylisoxazole-4-carbonyl chloride For coupling steps
5 Coupling 5-Methylisoxazole-4-carbonyl chloride + 1-ethyl-4-pyrazole derivative Acidic/basic conditions 3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic acid Final target compound
  • The synthesis requires careful temperature control, especially during cyclization and coupling steps, to minimize by-products.
  • Purification typically involves extraction, washing with brine, drying over sodium sulfate, and crystallization.
  • Safety considerations include handling of thionyl chloride and strong acids, as well as avoidance of toxic methylating agents when possible.
  • The compound's reactivity is influenced by substituents on both the isoxazole and pyrazole rings, affecting downstream functionalization and biological activity.

The preparation of 3-(1-ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic acid involves multi-step synthesis starting from ethylacetoacetate derivatives, progressing through isoxazole ring formation, ester hydrolysis, acid chloride formation, and final coupling with pyrazole derivatives. Recent improvements in synthetic methodology focus on greener reagents and safer processes, which could be adapted for this compound. The detailed reaction conditions and purification protocols ensure high purity and yield, making the compound suitable for research and potential medicinal applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid

  • Structure : Replaces the pyrazolyl group with a 2,6-dichlorophenyl substituent.
  • Key Properties : Melting point 221–222°C; CAS RN 3919-76-4 .
  • Comparison :
    • Solubility : The dichlorophenyl group increases lipophilicity, likely reducing aqueous solubility compared to the pyrazolyl-containing target compound.
    • Bioactivity : Aryl halides often exhibit enhanced metabolic stability and membrane permeability, making this compound suitable for pesticidal applications (e.g., fungicidal activity) .
    • Synthesis : Unlike the target compound, which requires pyrazole ring formation, this analog involves coupling a pre-formed dichlorophenyl group to the isoxazole core.

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

  • Structure : Features a 2-chloro-6-fluorophenyl substituent.
  • Key Properties : CAS RN 3919-74-2; EC 223-486-8 .
  • Applications: Halogenated phenyl groups are common in antibiotics (e.g., flucloxacillin impurities), suggesting this compound may serve as a synthetic intermediate in β-lactam production .

5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic Acid

  • Structure : Pyrazole is attached via a methylene linker to the isoxazole at position 4.
  • Safety Profile: Both compounds require strict handling protocols (e.g., PPE for skin/eye protection), but the linker may influence metabolic pathways and toxicity .

3-(1-Ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-5-carboxylic Acid

  • Structure : Differs in pyrazole substitution (ethyl at 1-position, methyl at 5-position) and isoxazole connectivity.
  • Key Properties : CAS RN 957487-33-1 .
  • Comparison :
    • Steric Effects : The ethyl and methyl groups on the pyrazole may create steric hindrance, affecting interactions with enzymatic targets compared to the target compound’s simpler substitution pattern.
    • Synthetic Complexity : Requires precise regioselective synthesis to position substituents correctly on the pyrazole ring .

Biological Activity

3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the ethyl substitution on the pyrazole ring and an isoxazole moiety. This structural configuration is significant as it influences the compound's biological interactions.

Molecular Formula: C10_{10}H10_{10}N4_{4}O3_{3}

Molecular Weight: 218.21 g/mol

The biological activity of 3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Notably, it has been shown to inhibit certain enzymes related to inflammatory processes, which may lead to anti-inflammatory effects.

Antioxidant Activity

Research indicates that 3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic acid exhibits significant antioxidant activity. In vitro studies have measured its effectiveness using the DPPH radical scavenging assay, where it demonstrated an IC50_{50} value comparable to known antioxidants.

Compound IC50_{50} Value (µg/mL)
3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid18.27 ± 1.1
Ascorbic Acid (Positive Control)7.83 ± 0.5

This data suggests that while the compound has promising antioxidant properties, it is less potent than ascorbic acid, a well-known antioxidant.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been investigated through various assays. It reportedly inhibits enzymes associated with inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These inhibitory effects contribute to its potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

  • In Vivo Studies : A study evaluated the anti-inflammatory effects of 3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic acid in animal models of arthritis. The results indicated a significant reduction in edema and inflammatory markers compared to control groups.
  • Cytotoxicity : The compound was tested for cytotoxic effects against various cancer cell lines. The findings showed moderate cytotoxicity, with IC50_{50} values indicating selective toxicity towards cancerous cells while sparing normal cells.
  • Enzyme Inhibition : Detailed enzymatic assays revealed that the compound effectively inhibits TrxR1 (Thioredoxin Reductase 1), an enzyme implicated in redox regulation and cancer progression. The IC50_{50} for TrxR1 inhibition was determined to be around 20 µM, suggesting potential applications in cancer therapy.

Q & A

Q. What are the optimized synthetic routes for 3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrazole-isoxazole hybrids typically involves cyclocondensation or multi-step coupling reactions. For example, pyrazole intermediates can be synthesized using NaN₃ as a catalyst in DMF at 50°C for 3 hours, followed by purification via ethanol recrystallization . Isoxazole rings are often formed via 1,3-dipolar cycloaddition under reflux conditions. Key variables include solvent choice (e.g., DMF vs. THF), temperature (50–100°C), and catalyst selection (e.g., TBHP for oxidative coupling). Yield optimization requires precise stoichiometric control of substituents like the ethyl group at the pyrazole N1 position to avoid steric hindrance .

Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Pyrazole and isoxazole protons resonate at δ 6.5–8.5 ppm (aromatic regions), while the ethyl group shows signals at δ 1.2–1.4 ppm (CH₃) and δ 4.0–4.2 ppm (CH₂). Carboxylic acid protons may appear as broad singlets around δ 12–14 ppm .
  • IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group, while pyrazole C=N stretches appear at ~1600 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrazole-isoxazole cleavage .

Q. What are the key structural features influencing this compound’s bioactivity in pharmacological assays?

Methodological Answer: The ethyl group at the pyrazole N1 position enhances lipophilicity, potentially improving membrane permeability. The carboxylic acid moiety enables salt formation for solubility optimization. Substituents at the isoxazole 5-methyl position can sterically modulate interactions with biological targets (e.g., cyclooxygenase enzymes). Comparative studies of analogs show that electron-withdrawing groups on the pyrazole ring reduce anti-inflammatory activity, while electron-donating groups enhance it .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole-isoxazole coupling reactions be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents on the pyrazole ring (e.g., ethyl vs. methyl) direct coupling to the less hindered isoxazole position. Computational modeling (DFT) predicts favorable transition states for specific regioisomers. Experimental validation involves using substituent-specific protecting groups and monitoring reaction progress via TLC or LC-MS .

Q. How do researchers resolve contradictory data in stability studies of this compound under varying pH conditions?

Methodological Answer: Contradictory stability data often arise from differences in experimental design. For example:

  • Acidic Conditions (pH < 3) : Hydrolysis of the isoxazole ring may occur, generating ketone byproducts.
  • Basic Conditions (pH > 10) : Decarboxylation of the carboxylic acid group is observed.
    To reconcile discrepancies, standardized protocols (e.g., USP buffers) and accelerated stability testing (40°C/75% RH) are recommended. HPLC with UV detection quantifies degradation products, while ¹H-NMR tracks structural integrity .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina simulates binding poses with targets (e.g., COX-2). The carboxylic acid group often forms hydrogen bonds with catalytic residues.
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzymatic assays. Validation requires synthesizing analogs with predicted activity .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising bioavailability?

Methodological Answer:

  • Salt Formation : Sodium or potassium salts enhance aqueous solubility.
  • Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) improves permeability, with enzymatic hydrolysis regenerating the active form in vivo.
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles balances solubility and sustained release. LC-MS/MS monitors plasma concentrations to validate pharmacokinetic profiles .

Methodological Considerations

  • Contradictory Synthesis Yields : Compare reaction scales (e.g., mmol vs. molar) and purity of starting materials (≥95% by HPLC) .
  • Spectral Data Interpretation : Use deuterated solvents (DMSO-d₆) to minimize peak splitting and reference internal standards (TMS) for NMR calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.